2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-4-2-1-3-14(15)11-23-7-8-24-17(20(23)25)10-16(22-24)13-5-6-18-19(9-13)27-12-26-18/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHHINCLUZARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazine derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H18FN3O3
- Molecular Weight : 367.3736232 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound features a benzodioxole moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of a fluorobenzyl group may enhance its lipophilicity and bioavailability.
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell growth across various human cancer cell lines. In one study, derivatives of pyrazine were evaluated for their cytotoxic effects on murine and human cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 8.3 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Research indicates that certain pyrazine derivatives can inhibit cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could be beneficial in treating inflammatory conditions .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways : By affecting apoptotic signaling pathways, this compound may promote programmed cell death in cancer cells.
- Cholinesterase Inhibition : As noted earlier, inhibition of cholinesterases can enhance cholinergic signaling in neurodegenerative contexts.
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrazines:
- In Vitro Studies : A study demonstrated that pyrazine derivatives inhibited the growth of cancer cells with IC50 values ranging from 8 to 15 µM depending on the specific derivative and cell line used .
- Neuroprotective Evaluations : Research involving cholinesterase inhibition showed that certain pyrazine derivatives had IC50 values below 1 µM against acetylcholinesterase (AChE), indicating strong potential for neuroprotective applications .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains. In one study, derivatives of pyrazole were tested for their ability to inhibit microbial growth, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance antimicrobial potency .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
1.3 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Biochemical Applications
2.1 Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored extensively. It has shown promise in inhibiting various enzymes linked to disease states, including kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions such as cancer and cardiovascular diseases .
2.2 Molecular Probes
Due to its unique structural features, 2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can serve as a molecular probe in biochemical assays. Its fluorescent properties allow it to be used in imaging studies to track biological processes at the cellular level .
Material Science Applications
3.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport efficiency, making it a candidate for further development in electronic devices .
3.2 Drug Delivery Systems
In drug delivery research, pyrazole derivatives have been incorporated into nanocarriers to improve the solubility and bioavailability of poorly soluble drugs. The functionalization of nanoparticles with this compound can enhance targeting capabilities and reduce systemic toxicity by allowing controlled release of therapeutic agents .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
